magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate
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Overview
Description
Chlorophyll b is a type of chlorophyll that plays a crucial role in photosynthesis by capturing light energy. It is more soluble than chlorophyll a in polar solvents due to its carbonyl group. Chlorophyll b primarily absorbs blue light and helps broaden the spectrum of light that can be used for energy conversion. It is found in plants, algae, and cyanobacteria, and its molecular formula is C55H70MgN4O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorophyll b can be extracted from plant material using various methods. One common laboratory technique involves grinding plant tissue in a solution of ammonium hydroxide and acetone, followed by centrifugation and dilution . Another method involves the use of dioxane precipitation and column chromatography to obtain partially purified chlorophylls .
Industrial Production Methods
Large-scale preparations of chlorophyll b often use open-column chromatographic methods. These techniques involve the selective interaction of chlorophylls with dioxane in the presence of water, followed by separation using diethylaminoethyl (DEAE)-Toyopearl and Sepharose CL-6B .
Chemical Reactions Analysis
Types of Reactions
Chlorophyll b undergoes various chemical reactions, including oxidation, reduction, and substitution. It is more soluble in polar solvents due to its carbonyl group, which makes it more reactive in certain conditions .
Common Reagents and Conditions
Common reagents used in the reactions of chlorophyll b include ammonium hydroxide, acetone, and dioxane. The conditions often involve grinding plant tissue, centrifugation, and column chromatography .
Major Products Formed
The major products formed from the reactions of chlorophyll b include chlorophyllide b and phytyl diphosphate. These products are formed through the action of chlorophyll synthase, which catalyzes the esterification of chlorophyllide b with the diterpene alcohol phytol .
Scientific Research Applications
Chlorophyll b has a wide range of scientific research applications:
Mechanism of Action
Chlorophyll b helps in photosynthesis by absorbing light energy, primarily blue light, and transferring it to chlorophyll a. This process enhances the efficiency of photosynthesis by broadening the spectrum of light that can be used for energy conversion . Chlorophyll b is a primary component of light-harvesting complexes (LHC), which surround the reaction centers of photosystems .
Comparison with Similar Compounds
Chlorophyll b is structurally similar to chlorophyll a but differs in one of the side chains. Chlorophyll b has an aldehyde group in the third carbon position of the chlorin ring, whereas chlorophyll a has a methyl group . Other similar compounds include chlorophyll c, chlorophyll d, and bacteriochlorophyll, each with unique absorption properties and roles in photosynthesis .
Chlorophyll b’s unique ability to absorb blue light and its role in light-harvesting complexes make it an essential component of the photosynthetic apparatus, distinguishing it from other chlorophylls .
Properties
Molecular Formula |
C55H70MgN4O6 |
---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
InChI |
InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+;/t32-,33-,36+,40+,51-;/m1./s1 |
InChI Key |
MSLKMRUEVOYOOZ-VBYMZDBQSA-L |
Isomeric SMILES |
CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)[C@H]([C@@H]5CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C(=O)OC)C.[Mg+2] |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Mg+2] |
Origin of Product |
United States |
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